

Technical Monograph: 2-Chloroethyl Trifluoroacetate

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Compound of Interest

Compound Name: 2-Chloroethyl trifluoroacetate

CAS No.: 40949-99-3

Cat. No.: B1611047

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CAS Registry Number: 40949-99-3 Molecular Formula:

Molecular Weight: 176.52 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Nomenclature Topology & Synonyms

In chemical literature and procurement databases, this compound is indexed under several naming conventions. Precision in nomenclature is critical to avoid confusion with its non-fluorinated analog (2-chloroethyl acetate) or its isomer (ethyl chlorodifluoroacetate).

Naming Convention	Synonym	Context
IUPAC Name	2-Chloroethyl 2,2,2-trifluoroacetate	Formal systematic name used in patent literature and regulatory filings.[2]
Common Name	2-Chloroethyl trifluoroacetate	The standard denomination in commercial catalogs (Sigma, Synquest).[2]
Inverted Name	Trifluoroacetic acid, 2-chloroethyl ester	Used in Chemical Abstracts Service (CAS) indexing and database queries.[2]
Functional Name	-Chloroethyl trifluoroacetate	Highlights the position of the chlorine atom relative to the ester linkage.
SMILES	<chem>FC(F)(F)C(=O)OCCCl</chem>	Machine-readable string for cheminformatics.[2]

Physicochemical Profile

2-Chloroethyl trifluoroacetate is a colorless liquid characterized by the competing electronic effects of the electron-withdrawing trifluoromethyl group () and the chloroethyl moiety.

Property	Value / Description
Physical State	Liquid
Density	~1.4 - 1.5 g/mL (Predicted based on homologs)
Boiling Point	>100°C (Predicted); Note: Ethyl trifluoroacetate boils at 61°C; the 2-chloroethyl group significantly increases BP due to mass and polarizability.[2]
Solubility	Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water.[2]
Stability	Moisture sensitive.[4] The electron-deficient carbonyl makes it susceptible to rapid hydrolysis.

Synthetic Utility & Mechanism

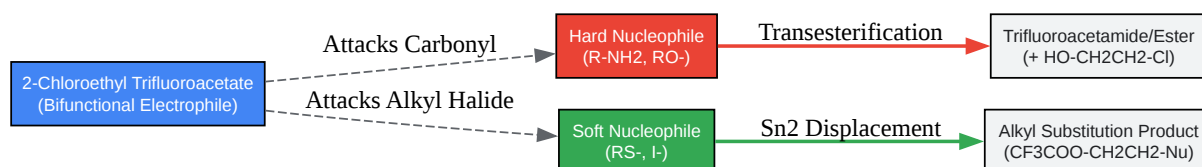
This molecule serves as a bifunctional electrophile, offering two distinct sites for nucleophilic attack. Its utility lies in the ability to selectively target these sites based on reaction conditions (Hard/Soft Acid-Base theory).

Mechanistic Pathways[2]

- Site A (Carbonyl Carbon): The strongly electron-withdrawing group activates the carbonyl, making it a "hard" electrophile. It is highly reactive toward hard nucleophiles (amines, alkoxides) for trifluoroacetylation (transfer of the group).
- Site B (Alkyl Carbon): The -chlorine makes the terminal carbon a "soft" electrophile. Under specific conditions (e.g., presence of iodide catalysts or soft nucleophiles like thiols), it can undergo displacement, though this is slower than the acyl substitution.[2]

Visualization of Reactivity

The following diagram illustrates the divergent reaction pathways dictated by the nucleophile type.



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Caption: Divergent reaction pathways. The electron-deficient carbonyl favors transesterification (Red path), while the alkyl chloride allows for substitution (Green path).[2]

Synthesis Protocol

The most reliable method for synthesizing **2-chloroethyl trifluoroacetate** involves the esterification of 2-chloroethanol using Trifluoroacetic Anhydride (TFAA).[2] This method avoids the equilibrium issues of direct Fischer esterification.

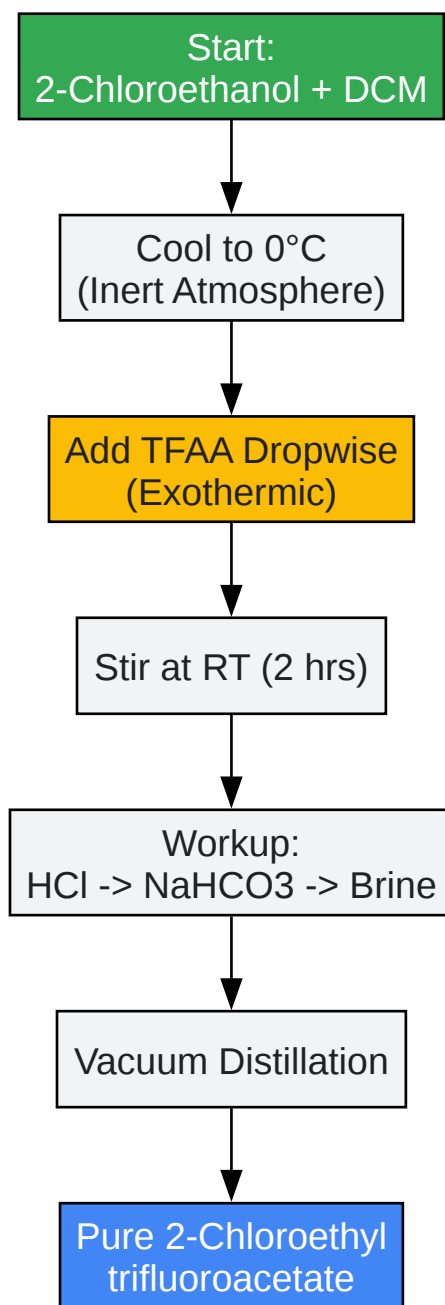
Materials

- Reagent A: 2-Chloroethanol (1.0 equiv)[2]
- Reagent B: Trifluoroacetic Anhydride (TFAA) (1.1 equiv)
- Solvent: Dichloromethane (DCM) (Anhydrous)
- Base: Pyridine or Triethylamine (1.1 equiv) - Optional, to scavenge TFA byproduct.[2]

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen ().

- Solvation: Charge the flask with 2-Chloroethanol and anhydrous DCM. Cool the solution to 0°C using an ice bath.
- Addition: Add the base (if using) followed by the dropwise addition of TFAA over 30 minutes. Caution: Exothermic reaction.[2]
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC or GC-MS.[2]
- Workup:
 - Wash the organic layer with cold 1M HCl (to remove amine salts).
 - Wash with saturated (to neutralize residual acid).
 - Wash with brine, dry over , and filter.[2]
- Purification: Concentrate the solvent via rotary evaporation. Purify the residue by vacuum distillation to obtain the clear liquid product.



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Caption: Synthesis workflow for **2-chloroethyl trifluoroacetate** via anhydride method.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that this compound combines the hazards of alkylating agents with corrosive acylating agents.

- Corrosivity (H314): The compound hydrolyzes to release Trifluoroacetic Acid (TFA) and HCl upon contact with moisture/tissue, causing severe burns.
- Alkylating Potential: Like many -halo esters, it possesses structural similarities to nitrogen mustards (though less reactive). [2] It should be treated as a potential mutagen.
- PPE Requirements:
 - Gloves: Double-gloving with Nitrile or Laminate film (Silver Shield) is recommended due to the penetrating nature of halo-esters.[2]
 - Respiratory: Use in a certified chemical fume hood.

References

- Sigma-Aldrich.**2-Chloroethyl trifluoroacetate** Product Sheet (CAS 40949-99-3).[2] Retrieved from [2][5]
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